
Perindoprilat glucuronide
Übersicht
Beschreibung
Perindoprilat glucuronide is a metabolite of perindoprilat, which is the active form of the prodrug perindopril. Perindopril is an angiotensin-converting enzyme (ACE) inhibitor used primarily for the treatment of hypertension and heart failure. This compound is formed through the glucuronidation of perindoprilat, a process that enhances the solubility and excretion of the compound from the body .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of perindoprilat glucuronide involves the glucuronidation of perindoprilat. This reaction typically occurs in the liver, where perindoprilat is conjugated with glucuronic acid. The reaction conditions often involve the use of uridine diphosphate glucuronic acid (UDPGA) as the glucuronic acid donor and the enzyme UDP-glucuronosyltransferase (UGT) to catalyze the reaction .
Industrial Production Methods
Industrial production of this compound is not commonly reported, as it is primarily a metabolic product rather than a directly synthesized compound. the production of perindopril, the precursor to perindoprilat, involves the esterification of perindoprilat with ethanol, followed by purification and formulation into pharmaceutical products .
Analyse Chemischer Reaktionen
Types of Reactions
Perindoprilat glucuronide primarily undergoes hydrolysis and conjugation reactions. The glucuronidation process itself is a conjugation reaction where glucuronic acid is added to perindoprilat .
Common Reagents and Conditions
Hydrolysis: Water and acidic or basic conditions can hydrolyze this compound back to perindoprilat and glucuronic acid.
Conjugation: UDPGA and UGT enzymes are used for the glucuronidation of perindoprilat.
Major Products Formed
Hydrolysis: Perindoprilat and glucuronic acid.
Conjugation: This compound.
Wissenschaftliche Forschungsanwendungen
Perindoprilat glucuronide is primarily studied in the context of pharmacokinetics and drug metabolism. It is used to understand the metabolic pathways of perindopril and its active form, perindoprilat. Research applications include:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion (ADME) of perindopril and its metabolites.
Drug Metabolism: Investigating the role of UGT enzymes in the metabolism of ACE inhibitors.
Clinical Studies: Evaluating the efficacy and safety of perindopril in treating hypertension and heart failure.
Wirkmechanismus
Perindoprilat glucuronide itself does not have a direct pharmacological effect. its precursor, perindoprilat, inhibits the angiotensin-converting enzyme (ACE), preventing the conversion of angiotensin I to angiotensin II. This results in vasodilation, reduced blood pressure, and decreased workload on the heart. The glucuronidation of perindoprilat facilitates its excretion from the body, thereby regulating its levels and duration of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Perindopril: The prodrug form that is converted to perindoprilat in the body.
Perindopril glucuronide: Another glucuronidated metabolite of perindopril.
Enalaprilat: An active metabolite of enalapril, another ACE inhibitor.
Uniqueness
Perindoprilat glucuronide is unique in its role as a metabolite that aids in the excretion of perindoprilat. While other ACE inhibitors like enalaprilat also undergo similar metabolic processes, the specific enzymes and pathways involved can vary, leading to differences in pharmacokinetics and pharmacodynamics .
Eigenschaften
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2S,3aS,7aS)-1-[2-(1-carboxypropylamino)propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxy-6-methyloxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2O11/c1-4-13(20(30)31)24-10(2)19(29)25-14-8-6-5-7-12(14)9-15(25)21(32)36-23(22(33)34)18(28)17(27)16(26)11(3)35-23/h10-18,24,26-28H,4-9H2,1-3H3,(H,30,31)(H,33,34)/t10?,11-,12+,13?,14+,15+,16-,17+,18-,23-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYRDAKXQLERQS-FQCHSDBKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC(C)C(=O)N1C2CCCCC2CC1C(=O)OC3(C(C(C(C(O3)C)O)O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C(=O)O)NC(C)C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O[C@]3([C@@H]([C@H]([C@@H]([C@H](O3)C)O)O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N2O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701343858 | |
| Record name | Perindoprilat glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701343858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120381-56-8 | |
| Record name | Perindoprilat glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120381568 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perindoprilat glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701343858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


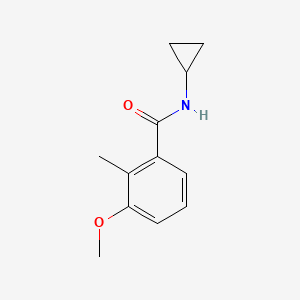

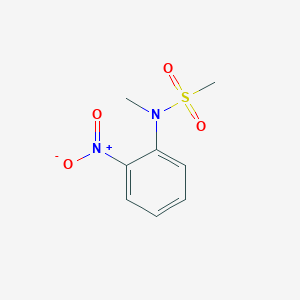





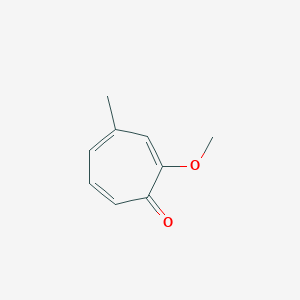
![2H-Indol-2-one, 3-[(4-fluorophenyl)methylene]-1,3-dihydro-, (Z)-](/img/structure/B3060845.png)
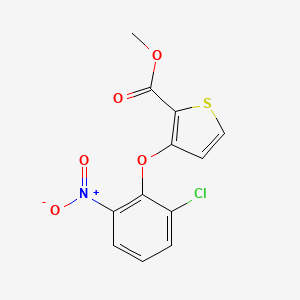
![3-[(4-Hydroxy-3-methoxyphenyl)methylene]-2,4-pentanedione](/img/structure/B3060849.png)
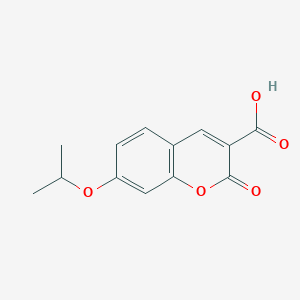
![{5-[1-(Benzylamino)cyclohexyl]-1H-tetrazol-1-YL}acetic acid](/img/structure/B3060852.png)
